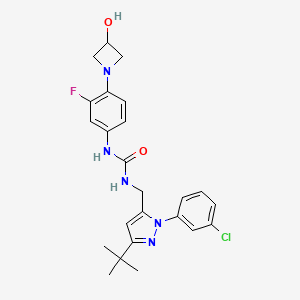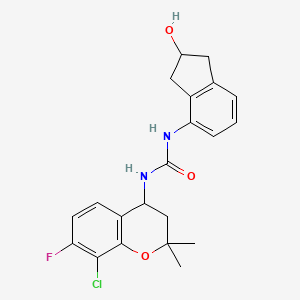![molecular formula C27H20ClF5N4O2 B10834465 4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B10834465.png)
4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “PMID25666693-Compound-47” is a novel chemical entity developed as a potent inhibitor of discoidin domain receptors. These receptors are implicated in various fibrotic diseases, including idiopathic pulmonary fibrosis. The compound has shown promising therapeutic effects and low toxicity in preclinical models, making it a potential candidate for further drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound “PMID25666693-Compound-47” involves computer-aided drug design and the application of isosteres to achieve potent inhibition of discoidin domain receptors while maintaining selectivity against other kinases. The specific synthetic routes and reaction conditions are proprietary and detailed in the research conducted by the Shanghai Institute of Materia Medica .
Industrial Production Methods: Industrial production methods for Compound “PMID25666693-Compound-47” have not been fully disclosed. the compound’s development involved chemical modifications to eliminate unwanted kinase activities, suggesting a sophisticated and controlled production process .
Chemical Reactions Analysis
Types of Reactions: Compound “PMID25666693-Compound-47” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions are various derivatives of Compound “PMID25666693-Compound-47” with altered biological activities and selectivities .
Scientific Research Applications
Compound “PMID25666693-Compound-47” has several scientific research applications:
Chemistry: Used as a model compound for studying discoidin domain receptor inhibition.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic agent for treating fibrotic diseases, including idiopathic pulmonary fibrosis.
Mechanism of Action
The mechanism of action of Compound “PMID25666693-Compound-47” involves the inhibition of discoidin domain receptors. These receptors are involved in cellular signaling pathways that regulate fibrosis. By inhibiting these receptors, the compound reduces fibrotic activity and improves lung function in preclinical models. The molecular targets and pathways involved include various tyrosine kinases and related signaling molecules .
Comparison with Similar Compounds
Nintedanib: A drug used for treating idiopathic pulmonary fibrosis, but with limited efficacy and higher toxicity compared to Compound “PMID25666693-Compound-47”.
Pirfenidone: Another drug for idiopathic pulmonary fibrosis with similar limitations.
Uniqueness: Compound “PMID25666693-Compound-47” stands out due to its potent inhibition of discoidin domain receptors and lower toxicity. It offers better therapeutic effects in preclinical models compared to the listed drugs, making it a promising candidate for further development .
Properties
Molecular Formula |
C27H20ClF5N4O2 |
|---|---|
Molecular Weight |
562.9 g/mol |
IUPAC Name |
4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C27H20ClF5N4O2/c1-15(16-5-10-22(23(30)11-16)26(39)35-19-8-6-18(29)7-9-19)25(38)34-14-21-13-24(27(31,32)33)36-37(21)20-4-2-3-17(28)12-20/h2-13,15H,14H2,1H3,(H,34,38)(H,35,39) |
InChI Key |
SRQSJNYCMNVXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)F)C(=O)NCC3=CC(=NN3C4=CC(=CC=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chloroisoquinolin-5-yl)-N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834398.png)
![1-(1H-indazol-4-yl)-3-[(1S,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834404.png)
![1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834407.png)
![N-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834412.png)
![2-[3-fluoro-4-(hydroxymethyl)phenyl]-N-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B10834420.png)
![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[6-(hydroxymethyl)pyridin-3-yl]propanamide](/img/structure/B10834432.png)


![1-[2,2-dimethyl-8-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834452.png)

![3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-4-methoxy-N-[4-(2-methylpropoxy)phenyl]benzamide](/img/structure/B10834461.png)
![1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834463.png)
![(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B10834466.png)
![1-[7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834474.png)
